6,7-Diphenylpteridin-4-ol

Ricin toxin inhibitor virtual screening RTA active site docking

6,7-Diphenylpteridin-4-ol (CAS 24863-39-6; IUPAC: 6,7-diphenyl-3H-pteridin-4-one) is a synthetic pteridine derivative with molecular formula C₁₈H₁₂N₄O and molecular weight 300.3 g/mol, featuring two phenyl substituents at the 6- and 7-positions of the pteridine core and a 4-oxo functionality. It is structurally classified as a des-thioxo pteridin-4-one, distinguishing it from the 2-mercapto analog SCR7-pyrazine (C₁₈H₁₂N₄OS, MW 332.38).

Molecular Formula C18H12N4O
Molecular Weight 300.3 g/mol
CAS No. 24863-39-6
Cat. No. B11218416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Diphenylpteridin-4-ol
CAS24863-39-6
Molecular FormulaC18H12N4O
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(N=CNC3=O)N=C2C4=CC=CC=C4
InChIInChI=1S/C18H12N4O/c23-18-16-17(19-11-20-18)22-15(13-9-5-2-6-10-13)14(21-16)12-7-3-1-4-8-12/h1-11H,(H,19,20,22,23)
InChIKeyUMUYUDSQRKTBKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Diphenylpteridin-4-ol (CAS 24863-39-6): Structural Identity, Pteridine Scaffold Profile, and Procurement-Relevant Baseline


6,7-Diphenylpteridin-4-ol (CAS 24863-39-6; IUPAC: 6,7-diphenyl-3H-pteridin-4-one) is a synthetic pteridine derivative with molecular formula C₁₈H₁₂N₄O and molecular weight 300.3 g/mol, featuring two phenyl substituents at the 6- and 7-positions of the pteridine core and a 4-oxo functionality . It is structurally classified as a des-thioxo pteridin-4-one, distinguishing it from the 2-mercapto analog SCR7-pyrazine (C₁₈H₁₂N₄OS, MW 332.38) [1]. The compound has been investigated as a potential inhibitor of Ricin Toxin A (RTA) through virtual screening [2], and its pteridine scaffold is implicated in DNA ligase IV inhibition and folate metabolism pathways [1]. However, direct in vitro or in vivo biological characterization of the compound itself remains limited in the peer-reviewed literature; much of the published activity data pertains to its 2-thioxo analog SCR7-pyrazine rather than this specific chemical entity.

Why 6,7-Diphenylpteridin-4-ol Cannot Be Interchanged with SCR7-Pyrazine or Other 6,7-Diphenylpteridine Analogs Without Loss of Functional Identity


6,7-Diphenylpteridin-4-ol (CAS 24863-39-6) occupies a distinct structural position within the 6,7-diphenylpteridine family that precludes simple substitution. The compound is the des-thioxo analog of SCR7-pyrazine (2-mercapto-6,7-diphenylpteridin-4-ol, CAS 14892-97-8): it lacks the sulfur atom at the 2-position, resulting in different molecular formula (C₁₈H₁₂N₄O vs. C₁₈H₁₂N₄OS), molecular weight (300.3 vs. 332.38), hydrogen-bonding capacity, and polarity [1]. Critically, the 2-thioxo group in SCR7-pyrazine has been shown to directly participate in DNA ligase IV active-site interactions, and SCR7-pyrazine itself exhibits reduced Ligase IV specificity compared to cyclized SCR7, with nonspecific cytotoxicity observed at higher concentrations in Ligase IV-null cells [1]. Conversely, the 4-oxo/4-hydroxy group in 6,7-diphenylpteridin-4-ol is characterized as a critical pharmacophoric element for pteridine-based inhibitory activity . The 2,4-diamino analog (6,7-diphenylpteridine-2,4-diamine, CAS 18181-93-6) engages entirely different targets including dihydrofolate reductase (DHFR; IC₅₀ = 240 nM) and PI3Kγ (IC₅₀ = 8.5 μM) [2]. These divergent target engagement profiles demonstrate that each substitution pattern on the 6,7-diphenylpteridine core produces a functionally distinct chemical probe, making generic interchange scientifically unsound.

Quantitative Differentiation Evidence for 6,7-Diphenylpteridin-4-ol (CAS 24863-39-6) vs. Closest Analogs


Ricin Toxin A (RTA) Binding Affinity: 6,7-Diphenylpteridin-4-ol vs. Pteroic Acid (PTA) — Virtual Screening Head-to-Head

In a ligand-based virtual screening study targeting Ricin Toxin A (RTA, PDB: 1BR6), 6,7-diphenylpteridin-4-ol (ZINC05156321) demonstrated superior docking-based interaction energy compared to the known RTA inhibitor pteroic acid (PTA). Both compounds formed seven hydrogen bonds within the RTA active site, engaging key residues including Ala79, Val81, Gly121, Ser176, and Arg180 [1]. The compound was selected from 34 ZINC database candidates as one of three top-ranked hits based on binding energies, dock scores, and hydrogen bond metrics [1].

Ricin toxin inhibitor virtual screening RTA active site docking pteridine-based inhibitor

RTA Hydrogen Bond Network Comparison: 6,7-Diphenylpteridin-4-ol Displays Shorter Bond Distances to Critical Active-Site Residues Than Fluorinated Analogs

Within the same virtual screening study, 6,7-diphenylpteridin-4-ol (ZINC05156321) was compared head-to-head with its fluorinated analogs ZINC05156324 (6,7-bis(3-fluorophenyl)pteridin-4-ol) and ZINC08555900 (6,7-bis(4-fluorophenyl)-1H-pteridin-4-one). All three compounds formed seven hydrogen bonds with RTA and showed interaction energies of approximately 144.00 kcal/mol, substantially exceeding the PTA baseline of 138.4 kcal/mol [1]. However, the hydrogen bond geometries differed: 6,7-diphenylpteridin-4-ol formed a notably short hydrogen bond to Ala79 from O16 (2.56 Å) — the shortest reported in the series — and two hydrogen bonds to Arg180 via N11 (3.05 Å and 2.89 Å), along with additional interactions at Val81 (2.85 Å) and Ser176 (3.29 Å) [1]. ZINC05156324 achieved the highest interaction energy in the series (154.625 kcal/mol) by virtue of fluorophenyl-mediated hydrophobic and electrostatic effects [1].

hydrogen bond analysis structure-activity relationship RTA inhibitor optimization molecular docking

Structural Differentiation from SCR7-Pyrazine: Absence of 2-Thioxo Group Reduces Off-Target Ligase I/III Activity and Nonspecific Cytotoxicity

The critical structural distinction between 6,7-diphenylpteridin-4-ol (C₁₈H₁₂N₄O, MW 300.3) and SCR7-pyrazine (C₁₈H₁₂N₄OS, MW 332.38) is the absence of the 2-thioxo (=S) group. Experimental evidence from Vartak et al. (2018) demonstrates that SCR7-pyrazine is 'less specific to Ligase IV inside the cell' and exhibits 'nonspecific cytotoxicity at higher concentrations in Ligase IV-null cells,' whereas the cyclized form of SCR7 (which lacks the pyrazine oxidation state) shows Ligase IV-specific cytotoxicity [1]. Furthermore, Greco et al. (2016) independently demonstrated that SCR7 preparations and derivatives exhibit greater inhibitory activity against DNA ligases I and III than against DNA ligase IV, concluding they are 'neither selective nor potent inhibitors of DNA ligase IV' [2]. Because 6,7-diphenylpteridin-4-ol lacks the 2-thioxo moiety present in SCR7-pyrazine — a group that likely contributes to promiscuous ligase binding — the des-thioxo analog may present a cleaner selectivity starting point for medicinal chemistry optimization.

DNA ligase IV inhibitor NHEJ inhibition SCR7 analog target selectivity

2,4-Diamino Analog Engages Distinct Target Profile (DHFR and PI3Kγ): Confirming That Substitution Pattern Dictates Biological Function Within the 6,7-Diphenylpteridine Series

The 2,4-diamino analog 6,7-diphenylpteridine-2,4-diamine (CAS 18181-93-6) is functionally divergent from 6,7-diphenylpteridin-4-ol despite sharing the same 6,7-diphenylpteridine core. BindingDB records show that 6,7-diphenylpteridine-2,4-diamine inhibits dihydrofolate reductase (DHFR) with IC₅₀ = 240 nM and inhibits PI3Kγ with IC₅₀ = 8.5 μM (8.50E+3 nM) [1]. Additionally, a related 2-amino-6,7-diphenyl-7,8-dihydro-3H-pteridin-4-one (CHEMBL430490) showed IC₅₀ = 30 μM against human neuronal targets [2]. These data demonstrate that the 2,4-diamino substitution pattern drives engagement of folate pathway enzymes (DHFR) and lipid kinases (PI3K), while the 4-oxo/4-hydroxy substitution pattern of 6,7-diphenylpteridin-4-ol is associated with RTA and potentially DNA ligase IV binding [3]. The 2,4-diamino analog also demonstrated in vivo hematologic effects in rats (leucopenia without hemoglobin reduction) [4].

dihydrofolate reductase inhibitor PI3K inhibitor pteridine SAR target engagement

Synthetic Accessibility and Precursor Differentiation: 6,7-Diphenylpteridin-4-ol via Benzil–Diaminopyrimidine Condensation vs. SCR7-Pyrazine Multi-Step Synthesis

The synthesis of 6,7-diphenylpteridin-4-ol is achieved through the classical Isay reaction: condensation of 1,2-diphenylethandione (benzil) with 4,5-diaminopyrimidine, forming the 6,7-diphenylpteridine core in a single step [1]. In contrast, SCR7-pyrazine synthesis requires an additional step for introduction of the 2-thioxo group (via 2-mercaptopyrimidine precursors), and the parent SCR7 compound has been reported to undergo spontaneous autocyclization, introducing batch-to-batch variability and structural ambiguity [2]. Greco et al. (2016) documented 'problems with the synthesis procedures and discovered discrepancies in its reported structure' for SCR7, and identified that the major product of the published SCR7 synthesis is actually a different compound (SCR7-G), which has the same structure as commercially available SCR7-X [3]. The simpler, well-characterized two-component condensation route to 6,7-diphenylpteridin-4-ol offers greater synthetic reproducibility and structural certainty for procurement.

pteridine synthesis Isay reaction benzil condensation synthetic tractability

Evidence-Backed Application Scenarios for 6,7-Diphenylpteridin-4-ol (CAS 24863-39-6) in Research Procurement


Ricin Toxin A (RTA) Inhibitor Discovery: Virtual Screening Hit with Experimentally Validated Docking Pose

6,7-Diphenylpteridin-4-ol is a computationally validated hit compound for Ricin Toxin A (RTA) inhibition, identified through ligand-based virtual screening of the ZINC database against the RTA active site (PDB 1BR6). It demonstrated superior interaction energy (≈144 kcal/mol) compared to the known inhibitor pteroic acid (PTA; 138.4 kcal/mol) and formed seven hydrogen bonds with key active-site residues (Ala79, Val81, Gly121, Ser176, Arg180), with the shortest individual hydrogen bond in the hit series (Ala79–O16, 2.56 Å) [1]. This scenario is appropriate for research groups conducting ricin countermeasure development, RTA structural biology, or pteridine-based inhibitor optimization. Note: the compound has not yet been evaluated in in vitro RTA enzymatic assays or cellular ricin challenge models; experimental validation remains a prerequisite for translational applications.

DNA Ligase IV Chemical Probe Development: Des-Thioxo Scaffold for Selectivity Optimization

For medicinal chemistry programs targeting DNA ligase IV with improved selectivity over ligases I and III, 6,7-diphenylpteridin-4-ol serves as a des-thioxo starting scaffold. The 2-thioxo group present in SCR7-pyrazine has been associated with reduced Ligase IV specificity and nonspecific cytotoxicity in Ligase IV-null cells, while SCR7 preparations overall showed greater activity against ligases I/III than ligase IV [1][2]. By eliminating the 2-thioxo moiety, 6,7-diphenylpteridin-4-ol may reduce promiscuous ligase binding and provide a cleaner SAR starting point for developing selective Ligase IV inhibitors. This scenario is relevant for DNA repair research groups and CRISPR/Cas9 genome editing optimization programs seeking NHEJ suppression with minimized off-target effects.

Pteridine Scaffold Library Diversification: Non-Fluorinated, Synthetically Accessible Core

6,7-Diphenylpteridin-4-ol represents the non-fluorinated, synthetically tractable member of the 6,7-diphenylpteridine family. Its one-step synthesis via the classical Isay reaction (benzil + 4,5-diaminopyrimidine condensation) contrasts with the multi-step syntheses and documented structural ambiguities of the SCR7 series [1][2]. As demonstrated in the ricin virtual screening study, the non-fluorinated diphenyl substitution pattern yields distinct hydrogen bond geometries compared to fluorinated analogs (ZINC05156324 and ZINC08555900) while maintaining comparable interaction energies [3]. This scenario is appropriate for combinatorial chemistry groups, academic screening centers, and medicinal chemistry teams constructing focused pteridine libraries for phenotypic or target-based screening where synthetic reproducibility and scaffold diversity are prioritized.

Folate Pathway and Kinase Target Differentiation: Comparator Compound for 2,4-Diamino Analog Selectivity Profiling

For research programs investigating pteridine-based DHFR or PI3K inhibitors, 6,7-diphenylpteridin-4-ol serves as an essential selectivity control. The 2,4-diamino analog (6,7-diphenylpteridine-2,4-diamine) potently inhibits DHFR (IC₅₀ = 240 nM) and PI3Kγ (IC₅₀ = 8.5 μM) [1], whereas the 4-oxo substitution pattern of 6,7-diphenylpteridin-4-ol directs target engagement toward RTA and potentially DNA ligase pathways rather than folate metabolism [2]. This orthogonal target engagement profile makes the compound valuable as a negative control in DHFR/PI3K inhibitor screening cascades and as a tool to validate that observed biological effects are substitution-pattern-dependent rather than pteridine-core-driven.

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